molecular formula C20H21ClN2O4 B10930843 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B10930843
M. Wt: 388.8 g/mol
InChI Key: GGWNFRVBKQVZEC-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, dimethoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole with 2-methoxyphenyl methyl ether under specific conditions. The reaction often requires the use of catalysts and solvents such as dichloromethane or ethanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,4’-dimethoxybenzophenone
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
  • 4-Chloro-3,5-dimethylphenol

Uniqueness

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its combination of a pyrazole ring with chlorinated and methoxylated phenyl groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C20H21ClN2O4/c1-23-20(13-7-9-15(25-3)17(11-13)27-5)18(21)19(22-23)12-6-8-14(24-2)16(10-12)26-4/h6-11H,1-5H3

InChI Key

GGWNFRVBKQVZEC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC(=C(C=C2)OC)OC)Cl)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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